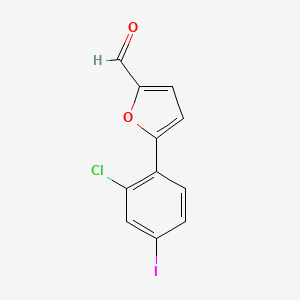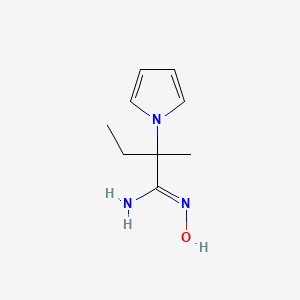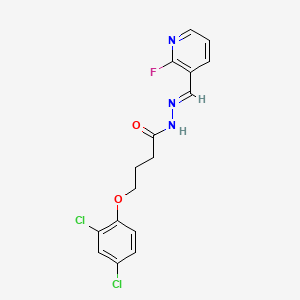![molecular formula C15H18N2O4S B14885004 (2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and a hexahydrocycloocta[b]thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocycloocta[b]thienyl intermediate, which is then coupled with the butenoic acid moiety under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and various protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid: A simpler butenoic acid derivative with similar structural features.
Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.
3-butenoic acid: A related compound with a different position of the double bond.
Uniqueness
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- is unique due to its complex structure and the presence of the hexahydrocycloocta[b]thienyl group, which imparts distinct chemical and biological properties compared to simpler butenoic acid derivatives.
Propiedades
Fórmula molecular |
C15H18N2O4S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H18N2O4S/c16-14(21)13-9-5-3-1-2-4-6-10(9)22-15(13)17-11(18)7-8-12(19)20/h7-8H,1-6H2,(H2,16,21)(H,17,18)(H,19,20)/b8-7+ |
Clave InChI |
QYZLKQWVLBQWHR-BQYQJAHWSA-N |
SMILES isomérico |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C(=O)O)C(=O)N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



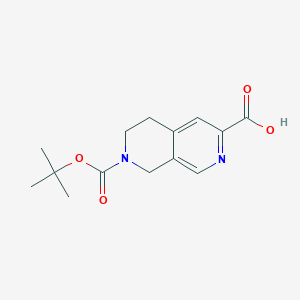

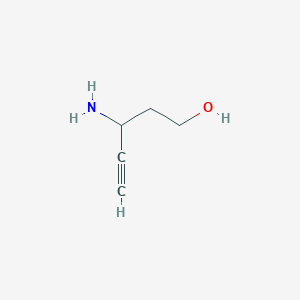
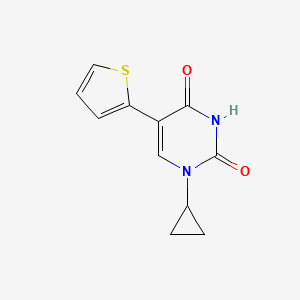
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
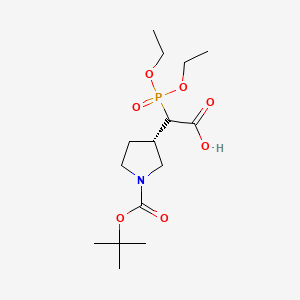
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)


